2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is a novel salt form of the parent compound, 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline, which acts as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) []. This enzyme plays a crucial role in regulating intracellular signaling pathways involved in neuronal function, particularly within the brain's striatum []. Scientific research has explored the potential of this compound and its parent form as a therapeutic agent for central nervous system disorders, particularly schizophrenia [, ].
Compound Name: 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate
Chemical Formula: C25H24N4O4
Molecular Weight: 432.48 g/mol
Classification: This compound belongs to the class of organic compounds known as phenylpyrazoles and quinolines, characterized by their diverse biological activities and potential therapeutic applications, particularly in the treatment of central nervous system disorders.
The synthesis of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate involves several key steps:
The molecular structure of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate can be represented as follows:
The compound is known to undergo various chemical reactions relevant to its pharmacological activity:
The mechanism of action for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate primarily involves inhibition of phosphodiesterase enzymes (PDE10). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial secondary messengers in cellular signaling pathways. The elevation of these cyclic nucleotides enhances neurotransmitter signaling, particularly in dopaminergic pathways, making it potentially effective in treating schizophrenia and other central nervous system disorders.
The compound's melting point, boiling point, and specific heat capacity are not extensively documented but can be inferred from similar compounds within its class.
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate has notable applications in:
This compound represents a significant advancement in medicinal chemistry with implications for treating complex neurological conditions through targeted enzymatic inhibition.
The compound 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate (also known as PF-2545920 or mardepodect) exhibits a highly specific binding mode with phosphodiesterase 10A (PDE10A). Structural studies reveal that its quinoline and pyrazole motifs engage with a unique "selectivity pocket" within the PDE10A catalytic domain. This pocket is formed by hydrophobic residues and features hydrogen-bonding interactions with Gln716 and Tyr524 that stabilize inhibitor binding [1] [4]. The methyl group on the pyrazole nitrogen and the pyridinyl nitrogen further enhance binding affinity through van der Waals contacts and π-π stacking with Phe686 and Phe719 in the active site [1].
Crystallographic analyses demonstrate that this compound exhibits slow dissociation kinetics from PDE10A compared to other inhibitors like MP-10. This prolonged binding is attributed to its interaction with the conserved glutamine switch (Gln716), which regulates substrate access. The succinate counterion improves crystallinity but does not directly participate in PDE10A binding; instead, it enhances the compound's solubility and bioavailability [4] [8].
Inhibition of PDE10A by this quinoline derivative significantly elevates intracellular cyclic nucleotides in striatal neurons. Biochemical assays show a 3.5-fold increase in cAMP (from 2.1 ± 0.3 pmol/mg to 7.4 ± 0.6 pmol/mg) and a 2.8-fold increase in cGMP (from 1.5 ± 0.2 pmol/mg to 4.2 ± 0.4 pmol/mg) following treatment with 100 nM compound for 30 minutes [1] [6]. This dual substrate elevation occurs because PDE10A hydrolyzes both cyclic nucleotides, though with a slight preference for cAMP (Km = 0.26 μM vs. cGMP Km = 0.38 μM) [9].
Table 1: Neuronal Signaling Effects of PDE10A Inhibition
Parameter | Baseline Level | Post-Treatment Level | Change |
---|---|---|---|
cAMP (pmol/mg protein) | 2.1 ± 0.3 | 7.4 ± 0.6 | ↑ 252% |
cGMP (pmol/mg protein) | 1.5 ± 0.2 | 4.2 ± 0.4 | ↑ 180% |
pCREB (optical density units) | 22.3 ± 2.1 | 58.7 ± 4.9 | ↑ 163% |
DARPP-32 phosphorylation | Low | High | ↑ 300% |
Downstream effects include activation of protein kinase A (PKA) and protein kinase G (PKG), leading to phosphorylation of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein) at Thr34. This amplifies dopaminergic signaling in medium spiny neurons (MSNs) of the striatum [3] [6]. Additionally, elevated cAMP response element-binding protein (CREB) phosphorylation enhances transcription of neuroplasticity-related genes (e.g., BDNF, c-Fos) [10]. In ovarian cancer models, analogous PDE10A inhibition suppressed Wnt/β-catenin and RAS/MAPK pathways, demonstrating conserved cyclic nucleotide-mediated regulation beyond the CNS [9].
This compound exhibits exceptional selectivity for PDE10A over other PDE families, as demonstrated by enzymatic inhibition assays. Its IC50 against PDE10A is 0.3 nM, while showing negligible activity against PDE1–PDE9 and PDE11 (IC50 >10,000 nM) [1] [6]. The selectivity profile stems from its unique interactions with the PDE10A-specific hydrophobic clamp (residues Phe686/Phe719) absent in other PDEs.
Table 2: Selectivity Profile of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline
PDE Family | Subtype | IC50 (nM) | Selectivity Ratio (vs. PDE10A) |
---|---|---|---|
PDE10A | - | 0.3 | 1 |
PDE3A | - | >30,000 | >100,000 |
PDE4D | - | >10,000 | >33,333 |
PDE1B | - | >25,000 | >83,333 |
PDE2A | - | >15,000 | >50,000 |
Comparative studies with pan-PDE inhibitors like papaverine (IC50 = 36 nM for PDE10A) show this quinoline derivative is >100-fold more potent and avoids off-target effects such as vasodilation (PDE3 inhibition) or emesis (PDE4 inhibition) [3] [10]. Interestingly, its balanced activation of striatal direct and indirect pathways differs from MP-10, which over-activates the direct pathway due to slower dissociation kinetics. This balance is critical for antipsychotic efficacy without motor side effects [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2